molecular formula C21H29FN2O3 B6020802 1-(Dimethylamino)-3-[2-[[2-(3-fluorophenyl)ethylamino]methyl]-4-methoxyphenoxy]propan-2-ol

1-(Dimethylamino)-3-[2-[[2-(3-fluorophenyl)ethylamino]methyl]-4-methoxyphenoxy]propan-2-ol

Cat. No.: B6020802
M. Wt: 376.5 g/mol
InChI Key: XSTXQUPUSDQGSU-UHFFFAOYSA-N
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Description

1-(Dimethylamino)-3-[2-[[2-(3-fluorophenyl)ethylamino]methyl]-4-methoxyphenoxy]propan-2-ol is a complex organic compound that may have applications in various fields such as medicinal chemistry, pharmacology, and materials science. The compound’s structure suggests it could interact with biological systems in unique ways, potentially making it useful for drug development or other scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Dimethylamino)-3-[2-[[2-(3-fluorophenyl)ethylamino]methyl]-4-methoxyphenoxy]propan-2-ol likely involves multiple steps, including the formation of the core structure and subsequent functionalization. Typical synthetic routes might include:

    Step 1: Formation of the core structure through a series of condensation reactions.

    Step 2: Introduction of the dimethylamino group via nucleophilic substitution.

    Step 3: Addition of the fluorophenyl and methoxyphenoxy groups through electrophilic aromatic substitution.

Industrial Production Methods

Industrial production methods would likely involve optimizing the reaction conditions to maximize yield and purity. This could include:

    Optimized Reaction Conditions: Temperature, pressure, and solvent choice to ensure efficient reactions.

    Purification Techniques: Methods such as crystallization, distillation, or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

1-(Dimethylamino)-3-[2-[[2-(3-fluorophenyl)ethylamino]methyl]-4-methoxyphenoxy]propan-2-ol may undergo various chemical reactions, including:

    Oxidation: Potentially forming oxidized derivatives.

    Reduction: Reducing specific functional groups to alter the compound’s properties.

    Substitution: Both nucleophilic and electrophilic substitutions to modify the compound.

Common Reagents and Conditions

    Oxidation Reagents: Potassium permanganate, chromium trioxide.

    Reduction Reagents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogenating agents, alkylating agents.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce new functional groups.

Scientific Research Applications

1-(Dimethylamino)-3-[2-[[2-(3-fluorophenyl)ethylamino]methyl]-4-methoxyphenoxy]propan-2-ol could have several scientific research applications, including:

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Studying its interactions with biological systems to understand its potential as a therapeutic agent.

    Medicine: Investigating its efficacy and safety as a drug candidate.

Mechanism of Action

The mechanism of action for 1-(Dimethylamino)-3-[2-[[2-(3-fluorophenyl)ethylamino]methyl]-4-methoxyphenoxy]propan-2-ol would involve its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure suggests it could bind to these targets and modulate their activity, leading to various biological effects. Detailed studies would be required to elucidate the exact pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 1-(Dimethylamino)-3-[2-[[2-(4-fluorophenyl)ethylamino]methyl]-4-methoxyphenoxy]propan-2-ol
  • 1-(Dimethylamino)-3-[2-[[2-(3-chlorophenyl)ethylamino]methyl]-4-methoxyphenoxy]propan-2-ol

Uniqueness

1-(Dimethylamino)-3-[2-[[2-(3-fluorophenyl)ethylamino]methyl]-4-methoxyphenoxy]propan-2-ol may have unique properties due to the presence of the fluorophenyl group, which can influence its biological activity and chemical reactivity. Comparing its effects with similar compounds could highlight its potential advantages or disadvantages in various applications.

Properties

IUPAC Name

1-(dimethylamino)-3-[2-[[2-(3-fluorophenyl)ethylamino]methyl]-4-methoxyphenoxy]propan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H29FN2O3/c1-24(2)14-19(25)15-27-21-8-7-20(26-3)12-17(21)13-23-10-9-16-5-4-6-18(22)11-16/h4-8,11-12,19,23,25H,9-10,13-15H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSTXQUPUSDQGSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC(COC1=C(C=C(C=C1)OC)CNCCC2=CC(=CC=C2)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29FN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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